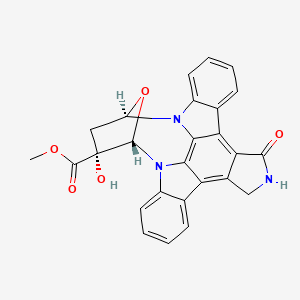
rel-K252a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-K252a is an alkaloid isolated from the soil bacteria Nocardiopsis species. It is a staurosporine analog and a highly potent cell-permeable inhibitor of various protein kinases, including phosphorylase kinase, protein kinase A, and protein kinase C
準備方法
Synthetic Routes and Reaction Conditions
rel-K252a can be synthesized from its precursor, K252b, through a methylation process. The water-insoluble K252a present in the cell mass is converted to the water-soluble K252b sodium salt in an alkaline solution. The obtained K252b is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .
Industrial Production Methods
The industrial production of this compound involves fermentation processes using the Nocardiopsis species. The fermentation broth is processed to extract K252b, which is then converted to this compound through the aforementioned methylation process .
化学反応の分析
Types of Reactions
rel-K252a undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound.
科学的研究の応用
rel-K252a has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study protein kinase inhibition and signal transduction pathways.
Biology: This compound is employed in research on neuronal differentiation and neuroprotection.
Medicine: It has potential therapeutic applications in treating conditions like psoriasis and cognitive dysfunction
Industry: This compound is used in the development of kinase inhibitors for various industrial applications.
作用機序
rel-K252a exerts its effects by inhibiting the activity of various protein kinases through competition with the ATP binding site. It inhibits phosphorylase kinase, protein kinase A, and protein kinase C, among others . Additionally, this compound blocks the activation of Trk receptors induced by nerve growth factor, thereby inhibiting downstream signaling pathways .
類似化合物との比較
rel-K252a is unique due to its high potency and cell permeability. Similar compounds include:
K252b: The precursor to this compound, also a potent kinase inhibitor.
Lestaurtinib: Another staurosporine analog with similar kinase inhibition properties.
ANA-12: A selective TrkB antagonist with different specificity compared to this compound.
Cyclotraxin B: Another TrkB antagonist with distinct molecular targets.
These compounds share some similarities with this compound but differ in their specific molecular targets and pathways.
特性
分子式 |
C26H19N3O5 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
methyl (15S,16R,18R)-16-hydroxy-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C26H19N3O5/c1-33-25(31)26(32)10-17-28-15-8-4-3-7-13(15)19-20-14(11-27-23(20)30)18-12-6-2-5-9-16(12)29(24(26)34-17)21(18)22(19)28/h2-9,17,24,32H,10-11H2,1H3,(H,27,30)/t17-,24+,26-/m1/s1 |
InChIキー |
LXOIGFZMICTNAL-IEFSCDDCSA-N |
異性体SMILES |
COC(=O)[C@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N([C@H]1O2)C7=C53)CNC6=O)O |
正規SMILES |
COC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)CNC6=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)

![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)




![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)




